molecular formula C14H19ClN2O B2403903 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 2044705-27-1

4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Número de catálogo B2403903
Número CAS: 2044705-27-1
Peso molecular: 266.77
Clave InChI: JZKYSQLYIFDYFZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride, commonly referred to as PDD, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used for a variety of purposes, including synthesis, biochemical and physiological studies, and laboratory experiments.

Aplicaciones Científicas De Investigación

GlyT1 Inhibition and Metabolic Stability

4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride has been identified as part of a novel class of compounds with potent and selective inhibition of the glycine transporter 1 (GlyT1). These compounds exhibit excellent selectivity against the mu-opioid receptor and the Nociceptin/Orphanin FQ peptide (NOP) receptor, showing improved metabolic stability and pharmacokinetic profiles compared to previous series (Alberati et al., 2006).

Potential Antihypertensive Activity

Research on 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, a category including 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride, has indicated their potential as antihypertensive agents. Specifically, certain compounds in this series have been found effective in lowering blood pressure, with a focus on alpha-adrenergic blocking activity (Caroon et al., 1981).

T-Type Calcium Channel Antagonism

This compound has been involved in the study of T-type calcium channel inhibitors. The design and synthesis of these compounds have resulted in potent inhibitors with modest selectivity over L-type calcium channels, contributing valuable knowledge to the field of calcium channel antagonism (Fritch & Krajewski, 2010).

Chemokine Receptor Antagonism and Receptor Endocytosis

Studies have shown that derivatives of 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride can act as potent CCR4 antagonists. These compounds have been shown to induce endocytosis of the CCR4 receptors, a significant property for small molecule antagonists in this area (Shukla et al., 2016).

Propiedades

IUPAC Name

4-phenyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.ClH/c17-13-12(11-4-2-1-3-5-11)14(10-16-13)6-8-15-9-7-14;/h1-5,12,15H,6-10H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKYSQLYIFDYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)C2C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.